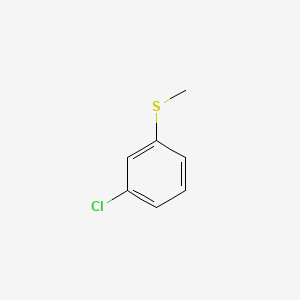
3-氯甲硫苯醚
描述
Synthesis Analysis
The synthesis of compounds related to 3-Chlorothioanisole often involves complex reactions. For instance, tert-Butyl hydroperoxide-initiated radical cyclization of 2-alkynylthioanisoles with sulfinic acids leads to the formation of 3-(arylsulfonyl)benzothiophenes, demonstrating the versatile methods in synthesizing thiophene derivatives under mild conditions (Jian Xu et al., 2017).
Molecular Structure Analysis
The molecular structure and conformation of compounds akin to 3-Chlorothioanisole, such as 3-chloro-5-fluoroanisole, have been explored using techniques like resonant two-photon ionization spectroscopy and theoretical calculations. These studies reveal the stability of different rotamers in various states, providing insights into the structural dynamics of chlorothioanisoles (Lijuan Zhang et al., 2013).
Chemical Reactions and Properties
The photochemistry of chlorothioanisoles involves complex reactions, such as the heterolytic fragmentation of the triplet state leading to arylation reactions. This process underscores the intricate chemical behavior of chlorothioanisoles in various solvents and the potential for creating new chemical bonds (S. Lazzaroni et al., 2007).
Physical Properties Analysis
Analyzing the physical properties of compounds related to 3-Chlorothioanisole, such as their spectroscopic characteristics and ionization energies, sheds light on their stability and behavior under different conditions. For example, studies on cis- and trans-3-Chlorothioanisole reveal their distinct spectroscopic features and the effects of rotamerism on their physical properties (Zhe Zhang et al., 2022).
Chemical Properties Analysis
The chemical properties of 3-Chlorothioanisole derivatives, such as their reactivity in nucleophilic substitution reactions, have been explored to understand their unique behavior. For instance, the unusual reactivity of chlorinated pentafluorosulfanylpropene in reactions with nucleophiles highlights the complexity of chemical interactions involving chlorothioanisole derivatives (I. Trushkov & V. Brel, 2005).
科学研究应用
光电离光谱研究
- 研究:《顺式和反式-3-氯甲硫苯醚分子结构的光电离光谱和理论研究》(张、杜、侯、高,2022)。
- 应用:这项研究利用共振增强双光子电离和质量分析阈值电离光谱,重点研究了顺式和反式-3-氯甲硫苯醚 (3ClTA) 的分子结构。该研究对于理解构象、取代和同位素效应对 3ClTA 分子结构的影响至关重要,在化学分析和分子光谱学中具有应用。
光化学芳基化反应
- 研究:《4-氯甲硫苯醚的光化学芳基化反应》(拉扎罗尼、唐迪、法尼奥尼和阿尔比尼,2007)。
- 应用:这项研究调查了与 3-氯甲硫苯醚密切相关的 4-氯甲硫苯醚在各种溶剂中的光化学反应。该研究对合成化学中开发新的芳基化反应具有启示意义,为通过光化学过程创造新化合物提供了见解。
大气化学
- 研究:《氯在全球对流层化学中的作用》(王等人,2019)。
- 应用:尽管这项研究没有直接涉及 3-氯甲硫苯醚,但它提供了对含氯化合物在大气化学中的作用的见解。了解 3-氯甲硫苯醚等氯化合物的在大气中的行为对于评估环境影响和在大气研究中的潜在应用至关重要。
化学相互作用和毒性
- 研究:《通过化学相互作用建模估算化学混合物的毒性》(穆姆塔兹等人,1998)。
- 应用:这项研究提供了一个框架,用于了解化学混合物的毒性和相互作用,包括 3-氯甲硫苯醚等化合物。这对于化学工业和环境研究中的安全性评估至关重要。
安全和危害
When handling 3-Chlorothioanisole, it is advised to avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion, it is advised to rinse the mouth with water and not to induce vomiting . Immediate medical attention should be sought .
属性
IUPAC Name |
1-chloro-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGSDZVASWKUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197575 | |
| Record name | 3-Chlorophenyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4867-37-2 | |
| Record name | 1-Chloro-3-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4867-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorophenyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004867372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4867-37-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chlorophenyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural differences between the cis and trans isomers of 3-chlorothioanisole, and how do these differences affect their energy levels?
A1: [] Both the cis and trans isomers of 3-chlorothioanisole are planar in their ground state (S0), first excited state (S1), and ionised state (D0). While both isomers are stable, the cis form is slightly more stable than the trans form in all three states. This difference in stability arises from the spatial arrangement of the chlorine atom and the thiomethyl group relative to the benzene ring. The study found that the cis isomer has a slightly lower first electronic excitation energy (E1) and adiabatic ionization energy (IE) compared to the trans isomer. These energy differences can be attributed to subtle variations in electron distribution and steric hindrance between the two isomers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



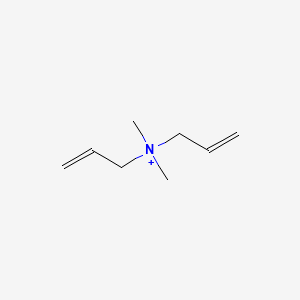
![4,5-Dihydrobenzo[a]pyrene](/img/structure/B1216501.png)

![(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1216503.png)

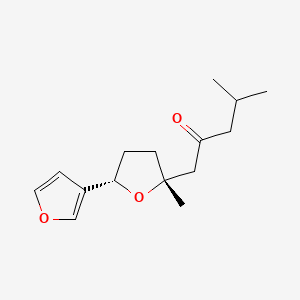


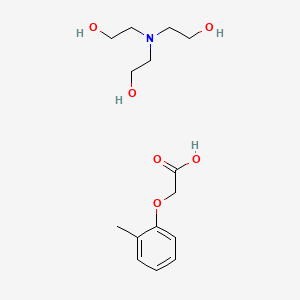

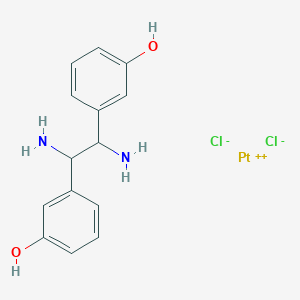
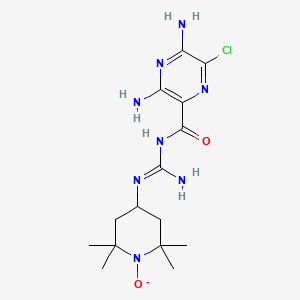
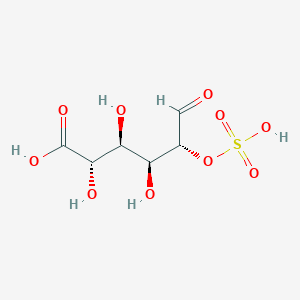
![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)